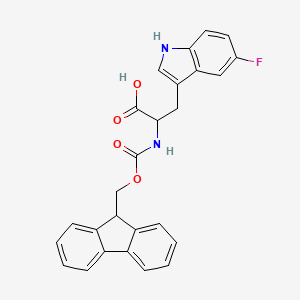

Fmoc-5-fluoro-DL-tryptophan

Description

Significance of Fluorinated Tryptophan Analogs in Expanding the Amino Acid Repertoire

The introduction of fluorinated amino acids, such as 5-fluorotryptophan (B555192), into the standard set of 20 proteinogenic amino acids represents a significant expansion of the chemical toolbox available to scientists. walshmedicalmedia.com Fluorine's high electronegativity and small size can profoundly influence the properties of a peptide or protein without causing major structural disruptions. walshmedicalmedia.comnih.gov Specifically, the incorporation of fluorinated tryptophan analogs can:

Enhance Protein Stability: Fluorination can increase the thermal and chemical stability of proteins, a desirable trait for therapeutic proteins and vaccines. walshmedicalmedia.comnih.gov

Modulate Biological Activity: The altered electronic nature of the fluorinated indole (B1671886) ring can impact crucial biological interactions, such as protein-ligand and protein-protein interactions. nih.govwalshmedicalmedia.com This allows for the fine-tuning of a peptide's or protein's function.

Serve as a Probe for Biophysical Studies: The fluorine atom acts as a sensitive reporter for techniques like 19F Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net This enables detailed investigations into protein structure, dynamics, and folding, even within complex cellular environments. researchgate.net

The ability to systematically alter the properties of tryptophan, an amino acid frequently involved in critical biological functions like ligand binding and electron transfer, opens up new avenues for designing novel proteins and peptides with tailored characteristics. researchgate.netacs.org

Historical Context and Evolution of its Application in Peptidic and Proteomic Investigations

The development and application of fluorinated amino acids have evolved alongside advancements in peptide synthesis and protein engineering. Initially, the synthesis of such unnatural amino acids was a complex endeavor. walshmedicalmedia.com However, with the refinement of both chemical and biosynthetic methods, the incorporation of fluorinated analogs into peptides and proteins has become more accessible.

The use of Fmoc-protected amino acids revolutionized solid-phase peptide synthesis, providing a milder and more efficient method compared to the older Boc-based strategies. researchgate.net The commercial availability of building blocks like Fmoc-5-fluoro-DL-tryptophan has made their inclusion in synthetic peptides routine. chemimpex.comchemimpex.commobitec.comcreative-peptides.comanaspec.com

Early studies focused on understanding the fundamental effects of fluorination on peptide and protein structure and stability. walshmedicalmedia.com As the field progressed, researchers began to exploit these effects for specific applications. For instance, the incorporation of 5-fluorotryptophan was used to probe the active sites of enzymes and to enhance the binding affinity of peptide-based inhibitors. nih.gov More recently, the focus has shifted towards utilizing these analogs in more complex systems, including the study of protein-carbohydrate interactions and the development of peptide-based therapeutics. acs.orgnih.gov

Overview of its Utility in Contemporary Chemical Biology and Biophysical Studies

Today, this compound and its individual enantiomers (Fmoc-5-fluoro-L-tryptophan and Fmoc-5-fluoro-D-tryptophan) are employed in a wide array of cutting-edge research areas:

Peptide Synthesis and Drug Development: It serves as a crucial building block in the synthesis of novel peptides with enhanced pharmacological properties. chemimpex.comalfa-chemistry.comchemimpex.com The increased stability and altered binding characteristics imparted by the fluorine atom can lead to more potent and effective drug candidates. alfa-chemistry.com

Protein Engineering and Design: Researchers use 5-fluorotryptophan to systematically probe and engineer protein function. acs.orgnih.gov By replacing native tryptophan residues with their fluorinated counterparts, scientists can dissect the contributions of individual amino acids to protein stability, folding, and ligand binding. acs.orgnih.gov

19F NMR Spectroscopy: The fluorine atom provides a unique spectroscopic handle for NMR studies. researchgate.net This allows for detailed investigations of protein structure and dynamics in solution, providing insights that are often difficult to obtain with other methods. researchgate.net

Neuroscience Research: Given tryptophan's role as a precursor to the neurotransmitter serotonin, fluorinated analogs are utilized to study neurological pathways and receptors. chemimpex.comchemimpex.com

Bioconjugation and Labeling: The unique properties of the fluorine atom can be leveraged for selective chemical modifications and labeling of peptides for imaging and diagnostic applications. chemimpex.com

The versatility of this compound makes it a powerful tool for addressing fundamental questions in chemical biology and for developing new technologies in medicine and biotechnology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFXTRKMFUWKHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201205601 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-fluorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201205601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138775-55-0 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-fluorotryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138775-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-fluorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201205601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Incorporation Strategies for 5 Fluoro Tryptophan into Peptides and Proteins

Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing Fmoc-5-fluoro-DL-tryptophan

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, allowing for the stepwise assembly of amino acids into a desired sequence on a solid support. nih.gov The use of the fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine is the most common strategy in SPPS due to its base-lability, which allows for orthogonal deprotection schemes under mild conditions. altabioscience.comiris-biotech.de

Optimization of Coupling Efficiency and Deprotection Protocols

The incorporation of non-canonical amino acids like this compound into a growing peptide chain requires careful optimization of both the coupling and deprotection steps to ensure high yields and purity.

Coupling Efficiency: The electron-withdrawing nature of the fluorine atom on the indole (B1671886) ring of tryptophan can influence the nucleophilicity of the indole nitrogen and potentially the α-amine, although the primary challenge often lies in steric hindrance and the potential for side reactions. Standard coupling reagents used in SPPS, such as carbodiimides (e.g., DIC) combined with an additive (e.g., Oxyma), or phosphonium/uronium salts (e.g., HBTU, HATU), are generally effective. However, for challenging couplings involving sterically hindered or electron-deficient amino acids, more potent activating agents or extended coupling times may be necessary. For some fluorinated amino acids, a reduced excess of the amino acid (e.g., 1.25 equivalents) coupled with longer reaction times has been employed to achieve efficient incorporation while minimizing costs. nih.gov

Deprotection Protocols: The removal of the Fmoc group is typically achieved by treating the resin-bound peptide with a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.compeptide.com The deprotection proceeds via a β-elimination mechanism. peptide.com While this is a standard and generally robust procedure, the kinetics can be influenced by the peptide sequence and the nature of the C-terminal amino acid. In sequences prone to aggregation, Fmoc removal can be slow and incomplete. peptide.com For fluorinated residues, while standard conditions are often sufficient, monitoring the deprotection reaction is crucial. In cases of slow or incomplete deprotection, alternative bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine to scavenge the dibenzofulvene byproduct. peptide.com However, the choice of base must be made carefully to avoid side reactions, such as aspartimide formation. peptide.com The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically performed with a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent modification of sensitive residues like tryptophan. sigmaaldrich.com

| Parameter | Standard Protocol | Optimization for this compound | Rationale |

| Coupling Reagent | HBTU/HATU or DIC/Oxyma | Use of high-potency activators (e.g., HATU) | Overcomes potential electronic deactivation and steric hindrance. |

| Coupling Time | 30-60 minutes | Extended time (e.g., 2-4 hours) or double coupling | Ensures complete acylation of the free amine. |

| Fmoc Deprotection | 20% Piperidine in DMF | 20% Piperidine in DMF (standard); monitor for completeness | Standard conditions are often effective, but monitoring is key. |

| Alternative Deprotection | N/A | 2-5% DBU in DMF (with piperidine scavenger) | Used for difficult sequences where piperidine is slow or inefficient. peptide.com |

| Final Cleavage | 95% TFA / 2.5% H₂O / 2.5% TIS | 95% TFA / 2.5% H₂O / 2.5% TIS | Standard cleavage cocktail is generally sufficient to deprotect the peptide and cleave it from the resin. sigmaaldrich.com |

Integration into Complex and Modified Peptide Architectures

This compound has been successfully integrated into a variety of complex peptide structures, imparting unique properties to the final molecule. The ability to incorporate this analog using standard, albeit optimized, SPPS protocols makes it a valuable tool for modifying peptides. abyntek.comnih.gov

Examples of such architectures include:

Cyclic Peptides: Cyclization can enhance peptide stability and bioactivity. 5-Fluorotryptophan (B555192) has been incorporated into cyclic peptides, where its presence can influence the conformational preference and improve binding affinity. For instance, incorporating 5-fluorotryptophan into a cyclic peptide inhibitor of complement factor 3 resulted in a significant increase in affinity.

Peptides with Post-Translational Modifications (PTMs): The mild conditions of Fmoc-SPPS are compatible with the synthesis of peptides bearing PTMs like phosphorylation and glycosylation. altabioscience.com This allows for the study of how fluorination at a specific site might affect the structure and function of a modified peptide.

Probes for Binding Studies: Peptides containing 5-fluorotryptophan serve as excellent probes for nuclear magnetic resonance (NMR) studies due to the sensitivity of the ¹⁹F nucleus to its local environment. nih.gov This has been exploited in the synthesis of peptide fragments of larger proteins to study protein-protein or protein-ligand interactions. For example, a 5-fluorotryptophan residue was incorporated into the binding surface of the bromodomain and plant homeodomain-containing transcription factor (BPTF) to screen for potential ligands via ¹⁹F NMR. nih.gov

Biosynthetic Incorporation into Recombinant Proteins via Genetic Manipulation

The incorporation of unnatural amino acids (uAAs) into proteins expressed in living cells or cell-free systems represents a major advancement in protein engineering. These methods allow for the production of large, complex proteins with precisely placed modifications.

Genetic Code Expansion Techniques for Site-Specific Integration

Genetic code expansion allows for the site-specific incorporation of a uAA, such as 5-fluorotryptophan, in response to a reassigned codon, typically the amber stop codon (UAG). acs.orgnih.gov This powerful technique relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. researchgate.netportlandpress.com

The key components are:

An Orthogonal aaRS: An enzyme that specifically recognizes the unnatural amino acid (e.g., 5-fluorotryptophan) but not any of the 20 canonical amino acids. It also must not aminoacylate any of the cell's endogenous tRNAs. nih.gov These synthetases are often evolved from organisms from a different domain of life, such as archaea (e.g., Methanocaldococcus jannaschii) for use in bacteria or eukaryotes. plos.orgnih.gov

An Orthogonal Suppressor tRNA: A tRNA that is not recognized by any of the host cell's endogenous aaRSs but is specifically acylated by the orthogonal aaRS. This tRNA possesses an anticodon (e.g., CUA) that recognizes the amber stop codon (UAG) in the mRNA, thereby inserting the uAA at that specific position. nih.govnih.gov

Researchers have successfully developed genetic encoding systems for the site-selective incorporation of various fluorotryptophans, including 5-fluorotryptophan, in response to an amber stop codon. anu.edu.auacs.org This has enabled detailed studies of protein structure and function, for instance, investigating conformational changes in viral proteases. anu.edu.au Protein yields can be high, with reports of up to 23 mg of purified protein per liter of cell culture for a protein containing 5-fluorotryptophan. anu.edu.au

| Component | Description | Example Organism/System |

| Orthogonal Synthetase | An engineered aminoacyl-tRNA synthetase (aaRS) that specifically charges the suppressor tRNA with 5-fluorotryptophan. | Evolved from Methanocaldococcus jannaschii or Saccharomyces cerevisiae tryptophanyl-tRNA synthetase. plos.orgnih.gov |

| Orthogonal tRNA | An engineered suppressor tRNA (e.g., tRNACUA) that is recognized by the orthogonal synthetase but not by host synthetases. | Derived from E. coli tRNAGln or M. jannaschii tRNATyr. nih.govplos.org |

| Target Gene | The gene of the protein of interest, modified to contain an in-frame amber (UAG) codon at the desired site of incorporation. | GFP, viral proteases, various enzymes. plos.organu.edu.au |

| Expression Host | Typically E. coli or mammalian cells (e.g., HEK293T). nih.govplos.org |

Auxotrophic Expression Systems for Global Fluorotryptophan Labeling

For applications where global substitution of a canonical amino acid is desired, auxotrophic expression systems are widely used. nih.gov An auxotrophic host is an organism that cannot synthesize a particular essential nutrient, such as a specific amino acid. acs.org For tryptophan analogs, a tryptophan auxotroph (Trp⁻) is used.

The general protocol involves:

Growing the Trp⁻ auxotrophic strain (e.g., E. coli or Lactococcus lactis) in a rich medium to achieve a desired cell density. basicmedicalkey.comacs.org

Harvesting the cells and washing them to remove all traces of tryptophan. acs.org

Resuspending the cells in a chemically defined minimal medium that lacks tryptophan but is supplemented with 5-fluorotryptophan. acs.orgkarger.com

Inducing the expression of the target protein.

The cellular machinery then utilizes the supplied 5-fluorotryptophan in place of tryptophan during protein synthesis, leading to its global incorporation at every tryptophan position in the proteome. Incorporation efficiencies are often very high, frequently exceeding 95%. basicmedicalkey.comacs.orgoup.com In some cases, to make the process more cost-effective, a precursor like 5-fluoroindole (B109304) can be added to the culture, which is then converted intracellularly to 5-fluorotryptophan. pnas.org This method has been successfully applied in various hosts, including E. coli, L. lactis, and yeast, to produce globally labeled proteins for structural and functional studies. basicmedicalkey.compnas.org

| Host Organism | Strain Example | Incorporation Efficiency | Protein Yield | Reference |

| E. coli | DL41 (Trp⁻) | >95% | Not specified | acs.org |

| E. coli | BL21(DE3) | 90-100% | 50-80 mg/L | oup.com |

| Lactococcus lactis | PA1002 (Trp⁻) | >97% | Up to 2.3x higher than basis medium | basicmedicalkey.comkarger.com |

| Yeast (S. cerevisiae) | Trp auxotrophs | High | Not specified | researchgate.netresearchgate.net |

Cell-Free Protein Synthesis (CFPS) for Unnatural Amino Acid Incorporation

Cell-free protein synthesis (CFPS) systems provide a powerful and flexible platform for producing proteins containing unnatural amino acids. frontiersin.org These systems utilize cell extracts containing all the necessary machinery for transcription and translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.) but without the constraints of a living cell wall. jmb.or.kr

The open nature of CFPS offers several advantages for incorporating 5-fluorotryptophan:

Direct Access: The uAA can be added directly to the reaction mixture at a desired concentration, bypassing issues of cell membrane transport.

Reduced Toxicity: Potentially toxic uAAs that would inhibit the growth of living cells can often be used in CFPS.

High Efficiency: Global incorporation can be achieved by simply replacing tryptophan with 5-fluorotryptophan in the amino acid mix. Studies have demonstrated near 100% incorporation efficiency for 5- and 6-fluorotryptophan into streptavidin using an E. coli-based CFPS system. kent.ac.uk

Flexibility: CFPS systems can be easily combined with site-specific incorporation methods by adding a purified orthogonal aaRS/tRNA pair to the extract.

CFPS has been used to produce proteins containing various fluorotryptophan isomers with typical yields ranging from 0.3 to 3 mg per mL of reaction mixture. anu.edu.au The efficiency of incorporation can vary depending on the specific fluorotryptophan isomer, with some studies noting that 5-fluorotryptophan is incorporated more readily than other isomers like 7-fluorotryptophan. anu.edu.au

| CFPS System | Target Protein | Incorporation Method | Yield/Efficiency | Reference |

| E. coli S30 extract | Streptavidin | Global substitution | ~100% efficiency | kent.ac.uk |

| E. coli dialysis system | GB1, NT* domain | Global substitution | 0.3–3 mg/mL | anu.edu.au |

| E. coli extract | Retinol-binding protein | Global substitution | Not specified, good NMR signal | researchgate.net |

| Wheat Germ extract | General | N/A | High yields possible with optimization | frontiersin.org |

Enzymatic Approaches for Tryptophan Analog Incorporation

The site-specific and residue-specific incorporation of tryptophan analogs like 5-fluorotryptophan (5-FTrp) into proteins is a powerful tool for probing protein structure and function. ontosight.ai Enzymatic methods, which harness the cell's own translational machinery, are central to these strategies. These approaches primarily rely on the substrate promiscuity or engineered specificity of aminoacyl-tRNA synthetases (aaRS), the enzymes responsible for charging tRNAs with their cognate amino acids.

The key enzyme in this process is tryptophanyl-tRNA synthetase (TrpRS). In many organisms, the endogenous TrpRS can recognize and activate structural analogs of tryptophan, including 5-FTrp, and attach them to the tryptophan-specific tRNA (tRNATrp). researchgate.net The ribosome then incorporates this misacylated tRNA into the growing polypeptide chain at positions coded by tryptophan codons.

Two primary in vivo strategies are commonly employed:

Selective Pressure Incorporation (SPI): This method uses auxotrophic host strains of organisms like Escherichia coli that cannot synthesize their own tryptophan. researchgate.net When these cells are grown in a medium where natural tryptophan is replaced by 5-fluorotryptophan, the cellular machinery is forced to incorporate the analog into all tryptophan positions of newly synthesized proteins. researchgate.netnih.gov This global substitution has been used to study changes in protein stability and function. frontiersin.org For example, global substitution of tryptophan with 5-FTrp in glutathione (B108866) transferase resulted in a fourfold increase in turnover and a twofold increase in catalytic efficiency. frontiersin.org Similarly, high incorporation efficiency (>95%) of fluorotryptophan analogs has been demonstrated in the E. coli membrane protein mannitol (B672) transporter (EIImtl). nih.gov

Stop Codon Suppression: For site-specific incorporation, an orthogonal tRNA/aaRS pair is introduced into the expression host. researchgate.netacs.org This pair is engineered to be independent of the host's endogenous synthetases and tRNAs. researchgate.net A nonsense codon, typically the amber stop codon (UAG), is introduced at the desired location in the gene of interest. The orthogonal aaRS is specifically evolved to recognize 5-FTrp and charge the orthogonal suppressor tRNA, which has an anticodon that recognizes the UAG codon. acs.org This allows for the insertion of a single 5-FTrp at a defined position, providing a highly specific probe without disturbing the rest of the protein.

In vitro methods using cell-free protein synthesis (CFPS) systems also offer a robust platform for 5-FTrp incorporation. nih.gov In these systems, an amino-acid-depleted cell extract is supplemented with the necessary components for translation, along with the desired analog. nih.gov This approach allows for high-efficiency analog substitution and is useful for high-throughput screening of proteins with unnatural amino acids. nih.gov For instance, streptavidin substituted with 5-fluorotryptophan and 6-fluorotryptophan using a cell-free system was shown to retain its ability to bind biotin. nih.gov

The efficiency of enzymatic incorporation can vary depending on the expression system and the specific protein. Studies have shown that while some proteins tolerate global 5-FTrp substitution well, others may see altered activity. nih.gov For example, when E. coli was grown with 5-FTrp, the specific activity of induced β-galactosidase was only 10% of the normal level, while D-lactate dehydrogenase activity was reduced by half. nih.gov In contrast, the incorporation of 5-FTrp into β-phosphoglucomutase (βPGM) was achieved with high efficiency (~85%) without perturbing the enzyme's catalytic efficiency or structure. rsc.org

Table 1: Examples of Enzymatic Incorporation of 5-Fluorotryptophan (5-FTrp)

| Protein Studied | Expression System/Method | Incorporation Level | Key Finding | Reference(s) |

| β-Galactosidase | E. coli (Trp auxotroph) | 50-60% replacement | Specific activity reduced to 10% of control. | nih.gov |

| Lactose Permease | E. coli (Trp auxotroph) | 50-60% replacement | Activity reduced to less than 10% of control. | nih.gov |

| D-Lactate Dehydrogenase | E. coli (Trp auxotroph) | 50-60% replacement | Specific activity reduced to 50% of control. | nih.gov |

| Mannitol Transporter (EIImtl) | E. coli (Trp auxotroph) | >95% | High incorporation efficiency achieved in a membrane protein. | nih.gov |

| Streptavidin | Amino acid depleted cell-free system | High-efficiency | Substituted protein retained biotin-binding ability. | nih.gov |

| β-Phosphoglucomutase (βPGM) | E. coli overexpression | ~85% | Incorporation did not perturb catalytic efficiency or structure. | rsc.org |

| Cardiac Troponin C (cTnC) | E. coli | High | Minimal structural perturbation, making it a viable NMR probe. | nih.gov |

| Equinatoxin II (EqTII) | E. coli (Trp auxotroph) | High | Allowed for the study of protein-membrane interactions via ¹⁹F NMR. | acs.org |

These enzymatic strategies underscore the utility of 5-fluorotryptophan as a valuable probe in biochemistry and structural biology, enabling detailed investigations into protein dynamics, folding, and interactions. ontosight.ai

Applications in Protein Structure, Dynamics, and Interaction Studies

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy as a Biophysical Probe

¹⁹F NMR spectroscopy is a highly effective method for studying protein structure and dynamics. oup.com The fluorine nucleus (¹⁹F) has several advantages, including high sensitivity and a wide range of chemical shifts that are exquisitely sensitive to the local environment. nih.govresearchgate.net This makes 5-F-Trp, biosynthetically incorporated into a protein, an ideal probe. researchgate.netcdnsciencepub.com The absence of endogenous fluorine in most biological systems ensures that the resulting ¹⁹F NMR spectra are free from background signals. researchgate.net

Probing Local Microenvironments and Conformational States via Chemical Shifts

The ¹⁹F chemical shift of a 5-F-Trp residue is highly sensitive to its immediate surroundings within a protein. nih.gov Factors such as van der Waals packing, local electrostatic fields, and solvent exposure can all influence the chemical shift, providing a detailed fingerprint of the local microenvironment. oup.comacs.org This sensitivity allows researchers to distinguish between different conformational states of a protein. cdnsciencepub.com For example, in the E. coli leucine-specific binding protein, the ¹⁹F NMR spectra of 5-F-Trp labeled residues showed that ligand binding induced conformational changes, leading to the sharpening of NMR peaks. oup.com

Changes in the local environment of the fluorinated tryptophan can be monitored by observing these chemical shift perturbations. This has been demonstrated in studies of the apelin receptor, where the chemical shifts of different fluorotryptophan isomers, including 5-F-Trp, varied depending on their exposure to the micellar environment or solvent. dal.ca

| Protein System | Observation | Significance | Reference |

|---|---|---|---|

| Leucine-specific binding protein | Broadened ¹⁹F NMR peaks sharpened upon l-leucine (B1674790) binding. | Demonstrates ligand-induced conformational changes and a more ordered local environment around the 5-F-Trp probes. | oup.com |

| Apelin Receptor Fragments | ¹⁹F chemical shifts of 5-F-Trp varied with exposure to micelle or solvent. | Highlights the sensitivity of the ¹⁹F probe to the hydrophobicity and nature of its immediate surroundings. | dal.ca |

| SPRY domain-containing SOCS box protein 2 (SPSB2) | Significant perturbation of the W207 (replaced by 5-F-Trp) resonance upon binding of a DINNN-containing peptide. | Confirms the involvement of this specific residue in ligand binding and the utility of ¹⁹F NMR for probing protein-peptide interactions. | nih.gov |

Investigating Protein Folding Pathways and Conformational Stability

The sensitivity of the ¹⁹F NMR signal to conformational changes makes 5-F-Trp a valuable tool for studying protein folding. By monitoring the ¹⁹F NMR spectrum during denaturation or refolding processes, researchers can gain insights into the stability of different protein regions and identify folding intermediates. For instance, urea-induced denaturation studies of the leucine-specific binding protein, labeled with 5-F-Trp, provided support for NMR results indicating different binding modes for different ligands. oup.com

Characterization of Protein-Ligand and Protein-Protein Interactions

¹⁹F NMR spectroscopy using 5-F-Trp is a powerful technique for characterizing binding events. oup.com When a ligand or another protein binds, the local environment of a 5-F-Trp residue at or near the binding interface is altered, leading to a change in its ¹⁹F NMR signal. nih.gov This can manifest as a chemical shift perturbation, a change in peak intensity, or line broadening.

For example, in a study of the SPRY domain-containing SOCS box protein 2 (SPSB2), the resonance of a 5-F-Trp at position 207 was significantly perturbed upon binding to a peptide derived from its natural interaction partner, inducible nitric oxide synthase (iNOS). nih.gov This confirmed the location of the binding site. Similarly, titrating a partially ligand-free 5-F-Trp labeled leucine-specific binding protein with l-phenylalanine (B559525) revealed the presence of both open and closed conformers, providing insight into the binding mechanism. oup.com This method is particularly useful for fragment-based drug discovery, where the binding of small molecule fragments can be detected through changes in the protein's ¹⁹F NMR spectrum. cdnsciencepub.comnih.gov

| Protein System | Interaction Studied | Key ¹⁹F NMR Finding | Reference |

|---|---|---|---|

| SPRY domain-containing SOCS box protein 2 (SPSB2) | Binding of DINNN-containing peptide | Significant chemical shift perturbation of the 5-F-Trp at position W207. | nih.gov |

| Leucine-specific binding protein | Binding of l-phenylalanine | Observation of separate resonances for open and closed conformers during titration. | oup.com |

| Dcp1:Dcp2 complex | Protein-protein interaction | Replacement of tryptophan with 5-fluorotryptophan (B555192) resulted in only minor chemical shift perturbations, indicating no major structural changes upon labeling. | nih.gov |

| USP5 Zf-UBD | Binding of ubiquitin peptide | Significant chemical shift and decrease in peak area for one of the two 5-F-Trp resonances upon peptide binding. | openlabnotebooks.org |

Studies on Intrinsically Disordered Proteins (IDPs) and Their Dynamics

Intrinsically disordered proteins (IDPs) lack a stable three-dimensional structure, existing as dynamic ensembles of conformations. nih.gov Studying IDPs with conventional proton NMR can be challenging due to poor chemical shift dispersion. ¹⁹F NMR of 5-F-Trp labeled IDPs offers a significant advantage because the large chemical shift range of ¹⁹F provides better resolution. nih.gov

The ¹⁹F NMR spectra of 5-F-Trp incorporated into the IDP α-synuclein revealed resonances similar to that of free 5-F-Trp in buffer. nih.gov This confirmed the absence of significant secondary or tertiary structure, which is characteristic of this protein's disordered state. nih.gov The sensitivity of the ¹⁹F chemical shift to the local environment makes it a powerful tool for detecting subtle, transient structures or interactions that may occur within the dynamic ensemble of an IDP. nih.govuni-regensburg.de

Fluorescence Spectroscopy and Spectroscopic Probe Applications

The introduction of a fluorine atom into the indole (B1671886) ring of tryptophan also modulates its fluorescence properties, making 5-F-Trp a useful fluorescent probe.

Intrinsic Fluorescence Perturbations and Environmental Sensitivity

The fluorescence of tryptophan is inherently sensitive to its local environment, but this can lead to complex, multi-exponential fluorescence decay kinetics, which complicates data analysis. nih.govacs.org 5-fluorotryptophan often exhibits a more simplified, closer to single-exponential fluorescence decay when incorporated into proteins. molgenrug.nl This is attributed to the higher ionization potential of 5-F-Trp, which suppresses quenching by electron transfer. rug.nl This reduced lifetime heterogeneity makes 5-F-Trp a more reliable probe for studying protein structure and dynamics. nih.govacs.org

The substitution of hydrogen with fluorine on the indole ring also causes a characteristic red-shift of about 5 nm in the absorption spectrum compared to native tryptophan. nih.govacs.org This spectral shift can be useful for selectively exciting the 5-F-Trp residue in proteins that also contain native tryptophan residues. acs.org The sensitivity of 5-F-Trp fluorescence to its environment allows it to be used to monitor changes in protein conformation and binding events, complementing the information obtained from ¹⁹F NMR. nih.gov For instance, in the protein monellin, replacing tryptophan with 5-F-Trp helped to distinguish genuine solvent and protein relaxation from artifacts in time-dependent fluorescence Stokes shift experiments. rug.nl

Fluorescence Quenching and Resonance Energy Transfer (FRET) Applications

The introduction of 5-fluorotryptophan into a peptide sequence opens avenues for sophisticated studies using fluorescence quenching and Förster Resonance Energy Transfer (FRET). 5-FTrp, like its natural counterpart, can function as an intrinsic fluorescent donor, but its modified photophysical properties—such as a red-shifted emission spectrum—can be advantageous. nih.govnih.gov FRET is a distance-dependent interaction between two chromophores, where the excited state energy of a donor fluorophore is non-radiatively transferred to a suitable acceptor molecule. This phenomenon is exquisitely sensitive to the distance between the donor and acceptor, typically in the 1-10 nanometer range, making it a "spectroscopic ruler" for measuring intramolecular and intermolecular distances.

In this context, 5-FTrp can be paired with a variety of acceptor moieties (quenchers). The efficiency of energy transfer is dependent on the spectral overlap between the emission spectrum of the 5-FTrp donor and the absorption spectrum of the acceptor. Common quenchers used with tryptophan and its analogs include dinitrophenyl (Dnp) and dansyl groups. nih.gov For instance, a peptide can be synthesized with 5-FTrp at one position and an acceptor like a Dnp derivative at another. nih.gov In the folded or bound state, if the donor and acceptor are in close proximity, the 5-FTrp fluorescence is quenched. Upon a conformational change, such as substrate cleavage by a protease or protein unfolding, the donor-acceptor distance increases, leading to a restoration of fluorescence.

This principle is the basis for developing fluorogenic peptide substrates to continuously monitor enzyme activity. nih.gov The specific photophysical characteristics of 5-fluorotryptophan, including its emission maximum and quantum yield, must be considered when selecting a FRET partner to ensure optimal spectral overlap and maximize the sensitivity of the assay. nih.gov

| FRET/Quenching Pair Component | Role | Example Partner | Principle of Application |

| 5-Fluorotryptophan (5-FTrp) | Donor | Dinitrophenyl (Dnp) | The emission spectrum of 5-FTrp overlaps with the absorption spectrum of the Dnp group. When in close proximity, energy is transferred from 5-FTrp to Dnp, quenching the fluorescence. An increase in distance restores fluorescence. nih.gov |

| 5-Fluorotryptophan (5-FTrp) | Donor | Dansyl Group | The dansyl group can effectively quench tryptophan fluorescence, a principle applicable to 5-FTrp for probing conformational changes. nih.gov |

| Tryptophan (as an analog) | Donor | ATTO 590 | Studies with tryptophan-dye conjugates demonstrate that intramolecular quenching can occur via excited-state charge transfer, a mechanism relevant for designing 5-FTrp-based probes. science.gov |

Complementary Spectroscopic Techniques for Structural Elucidation

Beyond its utility in FRET and quenching assays, 5-fluorotryptophan serves as a valuable probe in other spectroscopic techniques that, when used in concert, provide a comprehensive picture of protein structure and conformation.

| Protein Studied | Method | Finding | Reference |

| Anthrax Protective Antigen (PA) | Far-UV Circular Dichroism | The CD spectrum of 5-FTrp-labeled PA was similar to the wild-type protein, indicating no significant change in secondary structure. | acs.org |

| Transthyretin (TTR) | Circular Dichroism | The secondary structures of TTR substituted with 5-fluorotryptophan, as monitored by CD, were similar to the wild-type protein. | nih.gov |

UV-Visible Spectroscopy for Incorporation Verification and Conformational Insights

UV-Visible spectroscopy is an indispensable and straightforward technique in studies involving 5-fluorotryptophan. biocompare.com It serves two primary roles: verifying the successful incorporation of the amino acid and providing insights into its local microenvironment. nih.govej-eng.org

The substitution of a hydrogen atom with a fluorine atom on the indole ring of tryptophan results in a characteristic shift in its electronic absorption spectrum. nih.gov Specifically, 5-fluorotryptophan exhibits a red shift (a shift to longer wavelengths) of approximately 5 nm in its absorption spectrum compared to natural tryptophan. nih.gov This distinct spectral signature provides a simple and effective method to confirm the successful incorporation of 5-FTrp into a protein. By comparing the UV-Vis absorption spectrum of the purified protein with that of the unlabeled protein and free 5-FTrp, researchers can verify the presence of the fluorinated analog. A high degree of incorporation (>90%) is confirmed if the absorption edge of the protein sample overlays with that of free 5-fluorotryptophan. nih.gov

Furthermore, the fluorescence emission spectrum, obtained by exciting at the absorption wavelength, is also sensitive to the local environment of the 5-FTrp residue. nih.gov The emission peak of 5-FTrp will be more significantly red-shifted when the residue is exposed to a polar solvent compared to when it is buried in the hydrophobic core of the protein. nih.gov For example, in studies of anthrax protective antigen, the 5-FTrp-labeled protein displayed a fluorescence emission spectrum that was red-shifted by about 8 nm relative to the unlabeled protein. nih.gov This sensitivity allows researchers to probe changes in the local conformation and solvent accessibility of the specific tryptophan site into which 5-FTrp has been incorporated. nih.govnih.gov

| Spectroscopic Feature | Observation | Application |

| UV-Vis Absorption Spectrum | A red shift of ~5 nm for 5-fluorotryptophan compared to native tryptophan. | Verification of successful incorporation of the fluorinated amino acid into the peptide or protein. nih.gov |

| Fluorescence Emission Spectrum | The emission peak is red-shifted upon incorporation. The magnitude of the shift is sensitive to the polarity of the local environment. | Provides conformational insights by reporting on the solvent accessibility of the 5-FTrp residue. nih.govnih.gov |

Role in Mechanistic Enzymology and Biosynthetic Pathway Elucidation

Use as a Substrate Analog for Enzyme Kinetic and Mechanistic Investigations

The introduction of a fluorine atom at the C5 position of the indole (B1671886) ring of tryptophan creates a potent substrate analog, 5-fluorotryptophan (B555192), which has been instrumental in kinetic and mechanistic studies of various enzymes. While commercially available as Fmoc-5-fluoro-DL-tryptophan for applications like peptide synthesis, its role in enzymology typically involves the deprotected form, allowing the amino acid to interact directly with the enzyme's active site. alfa-chemistry.comchemimpex.comchemimpex.com The high electronegativity of fluorine alters the electronic properties of the indole ring, influencing binding affinities and reaction rates without introducing significant steric hindrance.

One of the most well-studied enzymes using this analog is tryptophan synthase. Research has shown that tryptophan synthase can bind 5-fluoro-D-tryptophan more tightly than its L-isomer. nih.gov This differential binding provides insights into the stereospecificity and geometry of the enzyme's active site. Furthermore, kinetic parameters for enzymes utilizing fluorinated tryptophan analogs often reveal changes in catalytic efficiency, offering clues about rate-limiting steps and the nature of the transition state.

For instance, studies on glutathione (B108866) transferase where all tryptophan residues were replaced with 5-fluorotryptophan (5-FTrp) have demonstrated a significant increase in the catalytic turnover number (kcat) compared to the native enzyme. acs.org This enhancement is attributed to an increased rate of product release, a finding substantiated by stopped-flow spectrometry. acs.org The kinetic data from such studies can be summarized to highlight the impact of fluorination on enzyme function.

Table 1: Comparative Kinetic Parameters of Native and 5-FTrp-Substituted Glutathione Transferase

| Enzyme Variant | Substrate | kcat (s⁻¹) |

|---|---|---|

| Native Enzyme | 1-chloro-2,4-dinitrobenzene | 18 |

| 5-FTrp-Substituted Enzyme | 1-chloro-2,4-dinitrobenzene | 73 |

Data sourced from Biochemistry. acs.org

Similarly, enzymatic assays have confirmed that L-5-fluorotryptophan is a substrate for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2), while the D-isomer is not, further underscoring the utility of this analog in probing enzyme stereoselectivity. researchgate.net

Elucidation of Catalytic Mechanisms in Tryptophan-Modifying Enzymes

The unique spectroscopic properties of fluorinated compounds, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, make 5-fluorotryptophan an exceptional probe for elucidating the catalytic mechanisms of tryptophan-modifying enzymes. ¹⁹F NMR is highly sensitive to the local chemical environment, allowing researchers to monitor changes in the electronic state and conformation of the fluorinated analog as it proceeds through the catalytic cycle.

Groundbreaking work on tryptophan synthase has utilized ¹⁹F NMR to study the binding and reaction of 5-fluorotryptophan isomers. nih.gov These studies have revealed slow isomerization reactions occurring at the active site, providing a deeper understanding of the enzyme's catalytic promiscuity and the intrinsic reactivity of the pyridoxal (B1214274) phosphate (B84403) cofactor. nih.gov The ability to directly observe enzyme-bound intermediates and transition state analogue complexes offers a level of detail that is often unattainable with other techniques. nih.govrsc.org

Furthermore, the crystal structure of a glutathione transferase variant containing 5-fluorotryptophan has been solved, revealing localized conformational changes within the active site. acs.org These structural alterations, attributed to steric interactions involving the fluorine atoms, appear to be responsible for the enhanced rate of product release observed in kinetic studies. acs.org This synergy between structural biology and mechanistic studies, enabled by the use of 5-fluorotryptophan, provides a comprehensive picture of the catalytic mechanism.

Investigations into Tryptophan Biosynthesis and Metabolic Pathways

5-Fluorotryptophan has been a critical tool in the investigation of tryptophan biosynthesis and its regulation. As a tryptophan analog, it can act as a feedback inhibitor or be incorporated into regulatory proteins, thereby helping to delineate the control points within the pathway. The growth of Bacillus subtilis is inhibited by 5-fluorotryptophan, an effect that can be reversed by the addition of L-tryptophan. tandfonline.comoup.com This competitive interaction has been exploited to select for mutant strains that overproduce L-tryptophan. tandfonline.comoup.com

In one such study, mutants of B. subtilis resistant to high concentrations of 5-fluorotryptophan were found to have a significantly derepressed anthranilate synthetase, a key regulatory enzyme in the tryptophan biosynthetic pathway. tandfonline.comoup.com This led to a substantial increase in the production of L-tryptophan, demonstrating the role of feedback regulation in controlling the metabolic flux through this pathway. tandfonline.comoup.com

Table 2: L-Tryptophan Production by Bacillus subtilis Mutants Resistant to 5-Fluorotryptophan (5FT)

| Strain | Resistance to 5FT (µg/ml) | L-Tryptophan Production (g/L) |

|---|---|---|

| TR-44 (Parental) | <200 | 0 |

| FT-39 | 1500 | 2 |

| FF-25 | 7000 | 4 |

Data sourced from Bioscience, Biotechnology, and Biochemistry. tandfonline.comoup.com

These studies not only illuminate the fundamental mechanisms of metabolic regulation but also provide a powerful strategy for the industrial production of amino acids. The ability of 5-fluorotryptophan to perturb the natural regulatory network makes it an indispensable molecule for both basic research and biotechnological applications.

Application in Enzyme Engineering and Directed Evolution Studies

The incorporation of unnatural amino acids like 5-fluorotryptophan is a burgeoning area of enzyme engineering and directed evolution. nih.gov By introducing this analog, either globally or at specific sites, the properties of enzymes can be tailored for enhanced stability, altered substrate specificity, or improved catalytic efficiency. nih.govresearchgate.net The global substitution of tryptophan with 5-fluorotryptophan in Candida antarctica lipase (B570770) B, for example, has been shown to prolong the shelf-life of the enzyme's activity. nih.gov

Directed evolution studies have also leveraged 5-fluorotryptophan to generate enzymes with novel functionalities. For instance, by evolving the tryptophan synthase β-subunit in the presence of indole analogs, its catalytic efficiency has been significantly improved, even surpassing the activity of the native enzyme complex. pnas.org This engineered enzyme serves as a robust platform for the biocatalytic production of noncanonical amino acids. pnas.org

In another example, structure-guided mutagenesis of an ancestral L-amino acid oxidase, guided by docking simulations with L-tryptophan, led to variants with dramatically increased activity towards tryptophan and its derivatives, including 5-fluoro-D,L-tryptophan. nih.gov

Table 3: Improved Catalytic Efficiency of Engineered Tryptophan Synthase (Mutant G395S/A191T)

| Enzyme | Kₘ (mM) | kcat/Kₘ (mM⁻¹s⁻¹) | Fold Improvement |

|---|---|---|---|

| Wild-Type | - | - | 1 |

| G395S/A191T Mutant | 0.21 | 5.38 | 4.8 |

Data sourced from Molecules. mdpi.com

These examples highlight the transformative potential of using fluorinated tryptophan analogs in combination with protein engineering techniques to create bespoke biocatalysts for a wide range of industrial and therapeutic applications.

Advanced Methodological Developments and Future Research Directions

Integration with High-Resolution Mass Spectrometry for Proteomic Analysis

The use of Fmoc-5-fluoro-DL-tryptophan in peptide synthesis provides a significant advantage in the field of proteomics, particularly when coupled with high-resolution mass spectrometry (MS). Modern MS-based proteomics relies on the precise measurement of peptide masses to identify and quantify proteins within complex biological samples. researchgate.net The incorporation of a fluorinated amino acid introduces a unique mass signature that distinguishes the labeled peptide from its natural counterparts.

High-resolution instruments can easily detect the mass shift caused by the fluorine atom, allowing for the confident identification of peptides containing 5-fluorotryptophan (B555192). This is particularly useful in "bottom-up" proteomics, where proteins are enzymatically digested into smaller peptides before MS analysis. Fluorine-labeled peptides can be readily tracked and quantified, even in low abundance, providing detailed insights into protein synthesis, turnover, and modification. Furthermore, fluorous affinity tags can be used in conjunction with mass spectrometry to enable the selective enrichment and analysis of peptide subsets from complex mixtures. researchgate.netscispace.com

Computational Chemistry and Molecular Modeling for Fluorotryptophan-Containing Systems

Computational methods are essential for predicting and understanding the nuanced effects of fluorine substitution on peptide and protein structure. fu-berlin.denih.gov Molecular dynamics (MD) simulations and quantum mechanical calculations allow researchers to model how the introduction of 5-fluorotryptophan influences conformation, stability, and intermolecular interactions at an atomic level. fu-berlin.de

Key areas of investigation include:

Conformational Preferences: The strong electronegativity of fluorine can alter local electronic environments, influencing the torsional angles of the amino acid side chain and potentially favoring specific secondary structures like α-helices or β-sheets. rsc.org

Hydrophobicity and Interactions: Fluorination increases the hydrophobicity of the tryptophan side chain, which can enhance the stability of a protein's hydrophobic core. pnas.orggoogle.com Computational models can simulate these "fluorous" interactions and predict their impact on protein folding and assembly. pnas.org

Binding Affinities: Molecular modeling is used to interpret structure-activity relationships, analyzing how fluorination at specific positions affects the binding of a peptide to its target receptor or enzyme. nih.gov This is critical for the rational design of more potent and selective peptide-based therapeutics.

Recent efforts have focused on developing and validating accurate force field parameters for fluorinated amino acids to ensure that these simulations reliably predict experimental outcomes. biorxiv.org

Emerging Applications in Synthetic Biology and Advanced Material Science

The unique properties imparted by this compound are paving the way for innovations in synthetic biology and materials science.

In synthetic biology , the focus is on expanding the genetic code to allow for the direct, site-specific incorporation of non-canonical amino acids like 5-fluorotryptophan into proteins within living cells. rsc.orgnih.govresearchgate.net This "genetic code expansion" technology opens up possibilities for creating semi-synthetic organisms that produce proteins with novel or enhanced functions, such as increased stability or altered enzymatic activity. rsc.orgacs.org Biosynthetic incorporation of fluorinated amino acids can also be a mechanism for inhibiting the growth of certain bacteria. mdpi.com

In advanced material science , fluorinated peptides are being engineered as building blocks for self-assembling nanomaterials. nih.govnih.gov The strong hydrophobic and "fluorophilic" character of 5-fluorotryptophan can drive the assembly of peptides into highly ordered structures like nanofibers, hydrogels, and cylindrical scaffolds. rsc.orgnih.govbohrium.com These materials have potential applications in a range of biomedical fields, from drug delivery vehicles to antibacterial coatings. nih.govmdpi.com The degree and placement of fluorination within the peptide sequence allow for precise control over the morphology and properties of the resulting biomaterial. rsc.orgnih.gov

Design Principles for Fluorinated Amino Acid-Based Peptide Analogs

Systematic studies on fluorinated peptides have led to the establishment of several key design principles for engineering peptide analogs with enhanced properties. nih.govmdpi.com The incorporation of fluorinated amino acids like 5-fluorotryptophan is a strategic choice to modulate specific characteristics. scispace.com

Enhanced Stability: Fluorination, particularly in the hydrophobic core of a peptide or protein, generally increases stability against thermal unfolding, chemical denaturation, and proteolytic degradation. pnas.orggoogle.comnih.govnih.gov This is largely attributed to the increased hydrophobicity of the fluorinated side chains. google.com

Control of Secondary Structure: The steric and electronic properties of fluorine can be used to influence peptide secondary structure. Depending on its position, a fluorinated residue can stabilize or destabilize helical or sheet conformations, allowing for the fine-tuning of a peptide's three-dimensional shape. mdpi.commdpi.com

Modulation of Bioactivity: By altering a peptide's conformation and hydrophobicity, fluorination can significantly impact its interaction with biological targets. This can lead to strengthened binding affinity and honed target selectivity. mdpi.com

Creation of "Fluorous" Interactions: Highly fluorinated segments of peptides can segregate from both aqueous and hydrocarbon environments, leading to unique self-assembly behaviors that can be exploited in materials science and for creating specific protein-protein interactions. pnas.orgnih.gov

These principles guide the rational design of next-generation peptide therapeutics, diagnostics, and biomaterials with precisely engineered functions. mdpi.comnyu.edu

Table of Compound Properties

Below are the chemical properties for the primary compound discussed in this article.

| Compound Name | Synonyms | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | N-(9-Fluorenylmethoxycarbonyl)-5-fluoro-DL-tryptophan | C26H21FN2O4 | 444.46 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.